molecular formula C9H10Cl2F3NO B3028294 (S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride CAS No. 1810074-79-3

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

Cat. No. B3028294
M. Wt: 276.08
InChI Key: XPQKDXIKGYSXEY-DDWIOCJRSA-N
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Description

The compound is related to a series of derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) which were synthesized and evaluated for their analgesic potential . These compounds displayed potent analgesic efficacy and an ultrashort to long duration of action .


Synthesis Analysis

The synthesis of these TFMP derivatives was characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1 H-NMR, 13 C-NMR, UV, and FT-IR) .


Molecular Structure Analysis

The molecular structure of these compounds likely involves a trifluoromethyl group, which is strongly electron-withdrawing .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were characterized by various spectral methods .

Scientific Research Applications

1. Application in Structure-Activity Relationship Studies

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride, also known as mabuterol, has been studied for its potential in affecting adrenergic beta-receptors. Engelhardt (1984) explored various derivatives, including mabuterol, for their beta 2-mimetic activity and beta 1-blocking action in the heart. The research highlighted mabuterol's strong beta 2-mimetic action on bronchial muscles, suggesting its potential as a broncholytic agent for therapeutic use (Engelhardt, 1984).

2. Pharmacological Effects and Synthesis Methods

Studies have also delved into the pharmacological effects of mabuterol on isolated tissues of guinea pigs or rats. Pan Li (2003) compared its effects to isoprenaline hydrochloride, indicating its potency as a β2 adrenoreceptor agonist with high selectivity (Pan Li, 2003). Furthermore, research into the synthesis of amino-halogen-substituted phenyl-aminoethanols, including mabuterol, has been conducted to explore different approaches and understand their intrinsic activities (Krüger et al., 1985).

3. Biocatalytic Preparation and Pharmaceutical Applications

The compound has also been a subject in the biocatalytic preparation of pharmaceutical intermediates. For instance, Chen et al. (2019) developed a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol, an important intermediate in the production of certain pharmaceuticals (Chen et al., 2019). Similarly, Yu et al. (2018) discovered an enzyme from Burkholderia cenocepacia, showcasing its potential in producing aromatic chiral alcohols, useful in pharmaceutical applications (Yu et al., 2018).

Safety And Hazards

One related compound, 4-Chloro-3-(trifluoromethyl)phenyl isocyanate, is considered hazardous. It’s harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled .

Future Directions

The study suggests that these compounds could be useful as analgesics . More advanced investigation has been accomplished for the substituted piperidine derivatives to develop superior molecules for the treatment of pain .

properties

IUPAC Name

(2S)-2-amino-2-[4-chloro-3-(trifluoromethyl)phenyl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO.ClH/c10-7-2-1-5(8(14)4-15)3-6(7)9(11,12)13;/h1-3,8,15H,4,14H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPQKDXIKGYSXEY-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CO)N)C(F)(F)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethanol hydrochloride

CAS RN

1810074-79-3
Record name Benzeneethanol, β-amino-4-chloro-3-(trifluoromethyl)-, hydrochloride (1:1), (βS)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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